N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN5OS2/c1-12-9-13(5-6-14(12)20)23-15(26)10-27-18-16-17(21-11-22-18)24-19(28-16)25-7-3-2-4-8-25/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFCWMAVNVCKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-3-methylphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular characteristics are crucial for understanding its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C18H22BrN5S |
| Molecular Weight | 426.37 g/mol |
| LogP | 3.5 |
| Polar Surface Area | 70.23 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research has shown that compounds containing thiazole and pyrimidine rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of thiazole and pyrimidine can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanism of Action : The antimicrobial activity is believed to stem from the ability of the thiazole nucleus to disrupt bacterial lipid biosynthesis, leading to cell death .
- Case Studies :
Anticancer Activity
The compound has also been assessed for its anticancer potential, particularly against human breast cancer cell lines.
- In Vitro Studies : The Sulforhodamine B (SRB) assay revealed that certain derivatives exhibited notable cytotoxicity against MCF7 cells, a model for estrogen receptor-positive breast cancer .
- Molecular Docking Studies : These studies indicated that the compound binds effectively to specific receptors involved in cancer cell proliferation, suggesting a mechanism for its anticancer activity .
- Case Study : A derivative similar to this compound was found to significantly reduce cell viability in MCF7 cells, indicating its potential as a therapeutic agent in breast cancer treatment .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of bromine and methyl groups on the phenyl ring enhances lipophilicity, which is critical for biological activity.
Synthetic Route
The synthesis generally follows these steps:
- Formation of Thiazole Ring : Reaction of piperidine with thiazole precursors.
- Thioacetamide Formation : Introduction of the thioacetamide moiety through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the synthesized thiazole with the bromo-methyl phenyl derivative.
Preparation Methods
Formation of Thiazolo[4,5-d]pyrimidine Core
The thiazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation of 4,6-dichloropyrimidin-5-amine with thiourea derivatives. Key parameters:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Ethanol/Water (3:1) | 78 | |
| Temperature | 80°C, reflux | - | |
| Catalyst | HCl (0.5 eq) | - |
Subsequent chlorination at position 7 using POCl₃ in dimethylformamide (DMF) at 110°C for 6 hours introduces the leaving group for piperidine substitution.
Piperidin-1-yl Group Introduction
Nucleophilic aromatic substitution (SNAr) replaces the chloride at position 2 with piperidine:
Reaction Conditions:
- Piperidine (3.0 eq)
- Triethylamine (2.5 eq) as base
- DMSO solvent, 90°C, 12 hours
- Yield: 85%
Mechanistic Insight: The electron-deficient pyrimidine ring facilitates SNAr, with triethylamine scavenging HCl to drive the reaction.
Thioacetamide Side Chain Coupling
The thiol group at position 7 undergoes nucleophilic displacement with N-(4-bromo-3-methylphenyl)-2-bromoacetamide:
Procedure:
- Generate thiolate anion using NaH (1.2 eq) in THF at 0°C.
- Add 2-bromoacetamide derivative (1.05 eq) dropwise.
- Warm to room temperature, stir for 8 hours.
- Isolate via column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Yield: 72%
Reaction Optimization Strategies
Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 6 | 68 |
| DMF | 36.7 | 8 | 72 |
| Acetonitrile | 37.5 | 10 | 58 |
Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate, accelerating displacement.
Temperature-Controlled Selectivity
Elevating temperatures beyond 50°C promotes dimerization side products. Kinetic studies recommend maintaining 25–40°C during coupling.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves reproducibility:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor (kg waste/kg product) | 34 | 18 |
| PMI (Process Mass Intensity) | 56 | 29 |
Solvent recovery systems and catalytic piperidine recycling lower environmental impact.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H), 7.54 (d, J=8.4 Hz, 1H), 3.72 (t, J=5.6 Hz, 4H) | Thiazolo H, aromatic H, piperidine CH₂ |
| ¹³C NMR (100 MHz, CDCl₃) | δ 170.5, 162.3, 154.1 | C=O, C=N, C-S |
| HRMS | m/z 548.0498 [M+H]⁺ | C₂₃H₂₃BrN₅OS₂⁺ (Δ 0.3 ppm) |
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) shows ≥99.2% purity with tR = 6.8 minutes.
Challenges and Troubleshooting
Common Issues:
- Low Coupling Yield: Often due to moisture-sensitive thiolate intermediates. Solution: Rigorous drying of solvents and substrates.
- Piperidine Residuals: Detectable via GC-MS. Mitigation: Triple-wash with 5% citric acid.
Scalability Constraints: Exothermic reactions during thiolate formation necessitate jacketed reactors for temperature control in batches >5 kg.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Piperidinyl group : Replacement with morpholine reduces CDK2 affinity by ~40%, suggesting steric and electronic tuning at C2 .
- 4-Bromo-3-methylphenyl : Substitution with 4-chloro analogs retains antimicrobial activity (MIC ~2 μg/mL against S. aureus) but lowers solubility .
- Thioacetamide linker : Oxidation to sulfone derivatives abolishes kinase inhibition, emphasizing the thioether’s role in hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay standardization : Compare MIC values using CLSI guidelines for antimicrobial testing vs. non-standardized protocols.
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Orthogonal validation : Pair enzymatic assays (e.g., CDK inhibition) with cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- In silico metabolism : Use Schrödinger’s MetaSite to identify vulnerable sites (e.g., piperidine N-demethylation or thioether oxidation) .
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using human liver microsomes and LC-MS/MS quantification .
- ADME profiling : Measure logP (e.g., ~3.5 via shake-flask) and permeability (Caco-2 assay) to prioritize analogs with improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
